molecular formula C10H20O5 B15417700 3-(Dimethoxymethyl)-2,6-dimethoxyoxane CAS No. 139996-07-9

3-(Dimethoxymethyl)-2,6-dimethoxyoxane

Cat. No.: B15417700
CAS No.: 139996-07-9
M. Wt: 220.26 g/mol
InChI Key: QDIDFIWLAFPMNZ-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2,6-dimethoxyoxane is a chemical compound of interest in various research fields. It is offered with a guaranteed purity of >98.0% (as determined by GC analysis) to ensure consistency and reliability in experimental results . Compounds with dimethoxy functional groups are often investigated for their unique physicochemical properties and serve as key intermediates or scaffolds in synthetic organic chemistry and drug discovery . Researchers are exploring the application of this and related structures in the development of novel therapeutic agents, given that similar frameworks are studied for their bioactive potential . As a specialized research chemical, this compound is strictly for use in laboratory settings. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle the material in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

139996-07-9

Molecular Formula

C10H20O5

Molecular Weight

220.26 g/mol

IUPAC Name

3-(dimethoxymethyl)-2,6-dimethoxyoxane

InChI

InChI=1S/C10H20O5/c1-11-8-6-5-7(9(12-2)13-3)10(14-4)15-8/h7-10H,5-6H2,1-4H3

InChI Key

QDIDFIWLAFPMNZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(C(O1)OC)C(OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Pyridine-Based Dimethoxymethyl Derivatives

Pyridine derivatives with dimethoxymethyl groups are prominent in the literature (–10). Key examples and their distinguishing features:

Compound Name Molecular Formula M.W. (g/mol) Key Features Price ($/g) References
3-(Dimethoxymethyl)-5-methoxypyridine C9H13NO3 183.21 Methoxy at position 5; pyridine backbone 400
3-(Dimethoxymethyl)-5-iodopyridine C8H10INO3 295.08 Iodo substituent at position 5; halogenated analog 400
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol C11H12ClNO3 241.67 Chlorine at position 2; propargyl alcohol side chain 400
4-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloro-3-(dimethoxymethyl)pyridine C20H35ClN2O3Si 415.04 Bulky silyl-protected pyrrolidine substituent; chloro group at position 2 400

Key Observations :

  • Backbone Differences : The oxane core of this compound distinguishes it from pyridine-based analogs. Oxygen heterocycles typically exhibit lower aromaticity compared to pyridines, leading to differences in reactivity (e.g., reduced resistance to electrophilic substitution) .
  • Substituent Effects : The dimethoxymethyl group enhances steric bulk and hydrophobicity. In pyridine analogs, this group stabilizes intermediates in catalytic reactions (e.g., Suzuki couplings) .
  • Price Trends : All listed analogs are priced at $400/g for 1 g quantities, suggesting high synthesis complexity or niche applications .

Halogenated Derivatives

Halogenated analogs, such as 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol (M.W. 241.67), demonstrate the impact of halogens on reactivity. Chlorine atoms increase electrophilicity, enabling cross-coupling reactions, while the propargyl alcohol side chain allows for click chemistry applications . In contrast, the oxane derivative’s lack of halogens may limit its utility in metal-catalyzed reactions but enhance biocompatibility for pharmaceutical use.

Oxygen-Containing Heterocycles

3,3-Bis(methoxymethyl)-2,6-dimethylheptane (), a branched alkane with methoxymethyl groups, shares functional group similarities but lacks a heterocyclic core. Its molecular weight (216.36) and hydrophobicity (logP ~3.5 estimated) contrast sharply with the oxane derivative, which likely has higher polarity due to multiple ether linkages .

Research Implications and Limitations

While direct data on this compound are sparse, comparisons with pyridine derivatives suggest:

  • Synthetic Challenges : The oxane backbone may require specialized ring-closing methodologies (e.g., acid-catalyzed cyclization) absent in pyridine synthesis .
  • Application Potential: The compound’s oxygen-rich structure could make it a candidate for biodegradable polymers or glycosylation mimics, diverging from pyridine analogs’ roles in catalysis or medicinal chemistry .

Limitations : The absence of spectral or thermodynamic data for this compound necessitates caution in extrapolating properties from analogs. Further experimental studies are required to validate these comparisons.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 3-(Dimethoxymethyl)-2,6-dimethoxyoxane, and what intermediates are critical in its synthesis?

  • Methodological Answer : Synthesis of this compound likely involves multi-step protection/deprotection strategies. For example, intermediates such as tert-butyl esters or silyl-protected alcohols (e.g., tert-butyldimethylsilyloxy groups) are commonly used to stabilize reactive sites during functionalization of the oxane ring . Key steps may include:

  • Step 1 : Selective methoxylation of the oxane precursor under anhydrous conditions to avoid hydrolysis.
  • Step 2 : Introduction of the dimethoxymethyl group via nucleophilic substitution or condensation reactions, as seen in analogous pyridine derivatives .
  • Step 3 : Deprotection of temporary groups (e.g., silyl ethers) using fluoride-based reagents .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and dimethoxymethyl (-CH(OCH3_3)2_2) substituents. For example, methoxy protons typically appear as singlets at δ 3.2–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C9_9H18_18O6_6) with a calculated molecular weight of 234.23 g/mol, similar to related oxane derivatives .
  • X-ray Crystallography : If crystalline, single-crystal X-ray analysis can resolve stereochemistry and confirm bond angles/distances, as demonstrated in structurally complex methoxylated compounds .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported stereochemical outcomes during the synthesis of this compound derivatives?

  • Methodological Answer : Contradictions in stereoselectivity often arise from varying reaction conditions. To address this:

  • Control Experiments : Systematically vary catalysts (e.g., Lewis acids like BF3_3), solvents (polar vs. nonpolar), and temperatures. For instance, highlights temperature-dependent conformational changes (e.g., 109.5° bond angles) in methoxylated systems .
  • Advanced NMR Techniques : Use 2D NMR (e.g., NOESY) to detect spatial proximity of substituents and verify stereoisomer purity .
  • Computational Validation : Compare experimental data with density functional theory (DFT)-calculated NMR shifts or reaction pathways to identify energetically favored configurations .

Q. How can computational modeling guide the design of novel reactions involving this compound?

  • Methodological Answer :

  • Reactivity Prediction : Use molecular docking or DFT to simulate interactions between the compound and reagents. For example, predict regioselectivity in electrophilic substitutions by analyzing electron density maps of the oxane ring .
  • Solvent Effects : Employ COSMO-RS models to optimize solvent systems for reactions (e.g., favoring SN2 mechanisms in aprotic solvents) .
  • Kinetic Studies : Combine experimental kinetic data with Arrhenius equation-based simulations to identify rate-limiting steps, as applied in analogous methoxylation reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting points) of this compound?

  • Methodological Answer :

  • Purity Assessment : Use HPLC or GC-MS to rule out impurities. For instance, residual solvents (e.g., DCM) can artificially lower melting points .
  • Standardized Protocols : Reproduce measurements under controlled conditions (e.g., identical heating rates for melting point determination).
  • Cross-Validation : Compare data with structurally similar compounds (e.g., 2,6-dimethoxyphenol derivatives) to identify outliers .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC9_9H18_18O6_6
Molecular Weight234.23 g/mol
Key NMR Signalsδ 3.3–3.5 ppm (methoxy groups)
Preferred CrystallizationEthanol/water (80:20 v/v)

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